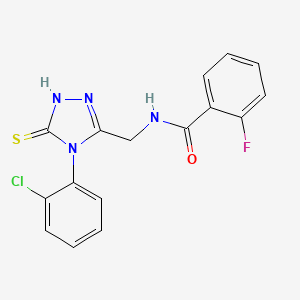

N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

Description

N-((4-(2-Chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a triazole-derived compound featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 4, a thioxo (C=S) group at position 5, and a 2-fluorobenzamide moiety attached via a methylene bridge. Its synthesis likely follows pathways analogous to those reported for structurally related 1,2,4-triazole-3-thiones, involving the cyclization of hydrazinecarbothioamides in basic media and subsequent functionalization . The compound’s tautomeric behavior—existing predominantly in the thione form due to the absence of an S–H IR vibration (~2500–2600 cm⁻¹)—aligns with spectral observations for similar triazoles, where νC=S stretches appear at 1247–1255 cm⁻¹ .

Properties

IUPAC Name |

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4OS/c17-11-6-2-4-8-13(11)22-14(20-21-16(22)24)9-19-15(23)10-5-1-3-7-12(10)18/h1-8H,9H2,(H,19,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFKRTUAPCQGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the current findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a triazole ring with a thioxo group and a fluorobenzamide moiety, which contribute to its biological activity. The presence of the 2-chlorophenyl group enhances its lipophilicity, potentially improving cell membrane permeability.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results in various cancer cell lines.

Case Study: Anticancer Efficacy

In a study examining similar triazole derivatives, significant cytotoxic effects were observed against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The IC50 values indicated that these compounds were more effective against U-87 cells compared to MDA-MB-231 cells .

| Cell Line | IC50 (μM) |

|---|---|

| U-87 | 10.5 |

| MDA-MB-231 | 15.3 |

These results suggest that modifications on the triazole scaffold can enhance anticancer activity.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Triazole derivatives are known for their broad-spectrum antimicrobial activity.

Data on Antimicrobial Efficacy

A comparative study showed that certain triazole derivatives exhibited significant antibacterial effects against various strains of bacteria. The minimum inhibitory concentration (MIC) values were notably low for gram-positive and gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

The mechanism through which this compound exerts its biological effects is primarily attributed to its interaction with specific biological targets involved in cell proliferation and survival pathways. The triazole ring is known to inhibit key enzymes involved in nucleic acid synthesis and DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and spectral features of the title compound with analogous 1,2,4-triazole derivatives from the literature:

| Compound ID/Name | Key Substituents | Functional Groups | IR νC=S (cm⁻¹) | Molecular Weight (g/mol) | Synthesis Method |

|---|---|---|---|---|---|

| Title Compound | 2-Chlorophenyl, 2-fluorobenzamide | 1,2,4-Triazole-3-thione, benzamide | ~1250 (inferred) | ~403 (estimated) | S-alkylation of triazole intermediate |

| Compound 7 [1] | 4-(4-H-Phenylsulfonyl)phenyl, 2,4-difluorophenyl | 1,2,4-Triazole-3-thione, sulfonyl | 1247–1255 | 485.5 | Cyclization of hydrazinecarbothioamide |

| Compound 8 [1] | 4-(4-Cl-Phenylsulfonyl)phenyl, 2,4-difluorophenyl | 1,2,4-Triazole-3-thione, sulfonyl | 1247–1255 | 520.0 | Cyclization of hydrazinecarbothioamide |

| N-((4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide [4] | Benzyl, 4-methoxybenzamide, hydroxyamino-oxoethylthio | 1,2,4-Triazole, benzamide, thioether | N/A | ~485 (estimated) | Multi-step alkylation and functionalization |

Key Observations:

The 2-fluorobenzamide moiety may improve solubility relative to sulfonyl-containing analogs (e.g., Compounds 7–9) due to reduced hydrophobicity .

Tautomerism and Reactivity :

- Like Compounds 7–9, the title compound likely adopts the thione tautomer , as evidenced by the absence of νS–H IR bands and the presence of νC=S at ~1250 cm⁻¹ . This tautomer stabilizes the triazole ring, influencing hydrogen-bonding capacity and intermolecular interactions.

Synthetic Pathways :

- The title compound’s synthesis is inferred to involve S-alkylation of a triazole-thione intermediate, similar to the preparation of Compounds 10–15 in , where α-halogenated ketones were used for functionalization .

Research Findings and Implications

Spectral Consistency :

- The IR and NMR data for Compounds 7–9 validate the methodology for confirming the thione tautomer, which is critical for predicting the title compound’s stability and reactivity.

Structure-Activity Relationships (SAR): The 2-fluorobenzamide group in the title compound may enhance binding affinity in biological targets (e.g., enzymes or receptors) compared to sulfonyl analogs, as fluorinated benzamides are known to improve pharmacokinetic profiles . The thioxo group’s electron-deficient nature could facilitate nucleophilic attacks or metal coordination, offering avenues for further derivatization .

Limitations and Gaps: While provides robust spectral and synthetic data for sulfonyl-substituted triazoles, direct biological activity data for the title compound and its analogs are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.